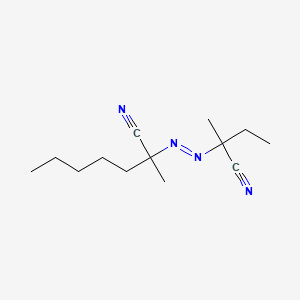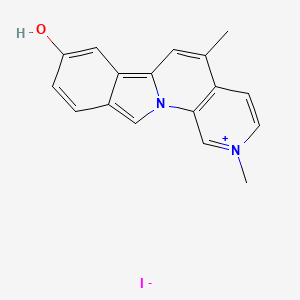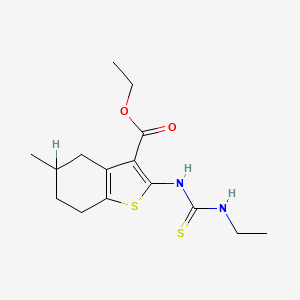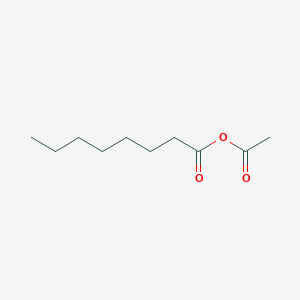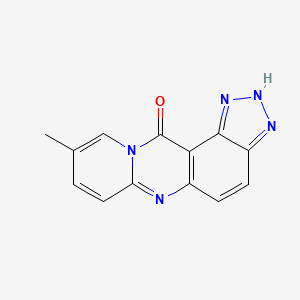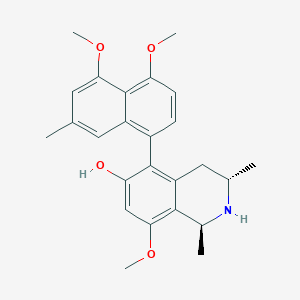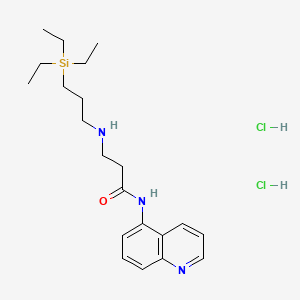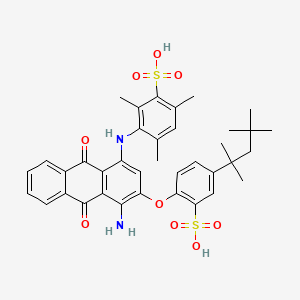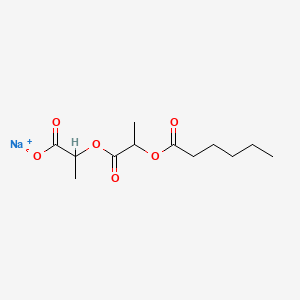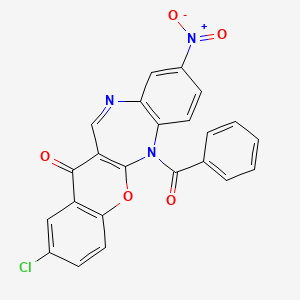
(1)Benzopyrano(2,3-b)(1,5)benzodiazepin-13(6H)-one, 6-benzoyl-2-chloro-9-nitro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1)Benzopyrano(2,3-b)(1,5)benzodiazepin-13(6H)-one, 6-benzoyl-2-chloro-9-nitro- is a complex organic compound that belongs to the class of benzodiazepines fused with benzopyran structures
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1)Benzopyrano(2,3-b)(1,5)benzodiazepin-13(6H)-one, 6-benzoyl-2-chloro-9-nitro- typically involves multi-step organic reactions. The starting materials often include benzopyran and benzodiazepine derivatives, which undergo various chemical transformations such as nitration, chlorination, and benzoylation under controlled conditions. Common reagents used in these reactions include nitric acid, thionyl chloride, and benzoyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming oxides or other oxidized derivatives.
Reduction: Reduction reactions may convert nitro groups to amines or other reduced forms.
Substitution: Halogenation and other substitution reactions can modify the benzene rings or other parts of the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Halogenating agents like chlorine or bromine, and catalysts such as iron or aluminum chloride, are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro oxides, while reduction could produce amino derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound may be studied for its potential interactions with biological targets, such as enzymes or receptors. Its structural features could make it a candidate for drug development or biochemical studies.
Medicine
Medicinally, (1)Benzopyrano(2,3-b)(1,5)benzodiazepin-13(6H)-one, 6-benzoyl-2-chloro-9-nitro- may exhibit pharmacological activities such as anti-inflammatory, anti-cancer, or anti-anxiety effects. Research in this area could lead to the development of new therapeutic agents.
Industry
In the industrial sector, this compound could be used in the production of specialty chemicals, pharmaceuticals, or as a precursor for other valuable compounds.
Wirkmechanismus
The mechanism of action of (1)Benzopyrano(2,3-b)(1,5)benzodiazepin-13(6H)-one, 6-benzoyl-2-chloro-9-nitro- involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes or bind to receptor sites, altering cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzodiazepines: Compounds like diazepam and lorazepam share structural similarities but lack the benzopyran fusion.
Benzopyrans: Compounds such as coumarins and flavonoids have the benzopyran structure but do not include the benzodiazepine moiety.
Uniqueness
The uniqueness of (1)Benzopyrano(2,3-b)(1,5)benzodiazepin-13(6H)-one, 6-benzoyl-2-chloro-9-nitro- lies in its fused benzopyran and benzodiazepine structure, which may confer distinct chemical and biological properties not found in other compounds.
Eigenschaften
CAS-Nummer |
115410-28-1 |
|---|---|
Molekularformel |
C23H12ClN3O5 |
Molekulargewicht |
445.8 g/mol |
IUPAC-Name |
6-benzoyl-2-chloro-9-nitrochromeno[2,3-b][1,5]benzodiazepin-13-one |
InChI |
InChI=1S/C23H12ClN3O5/c24-14-6-9-20-16(10-14)21(28)17-12-25-18-11-15(27(30)31)7-8-19(18)26(23(17)32-20)22(29)13-4-2-1-3-5-13/h1-12H |
InChI-Schlüssel |
RFTFULHGAOFKIV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)N2C3=C(C=C(C=C3)[N+](=O)[O-])N=CC4=C2OC5=C(C4=O)C=C(C=C5)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


